Disodium tetrachlorofluorescein

Fluorescence quantum yield Heavy atom effect Photophysics

Disodium tetrachlorofluorescein (CAS 77262-35-2) is the water-soluble disodium salt of 3',4',5',6'-tetrachlorofluorescein, the core fluorophore of the TET dye platform. Its unique tetrachlorination pattern on the benzoate ring (positions 3,4,5,6) produces a characteristic bathochromic shift (Ex/Em 521/536 nm) that enables spectral deconvolution from FAM and HEX in multiplex qPCR, while preserving a near-unity fluorescence quantum yield (>0.90) and a low triplet yield (~0.10) that minimizes phototoxicity. - Multiplex qPCR: Validated TET-labeled TaqMan probes paired with BHQ-1 quencher for three-target genotyping and gene expression. - Intracellular pH Sensing: Lowered pKa shifts maximum emission intensity to the physiological pH 6.8-7.4 range. - Low Phototoxicity: Triplet quantum yield ~0.10-an order of magnitude below brominated/iodinated analogs-minimizes singlet oxygen generation during live-cell imaging.

Molecular Formula C20H6Cl4Na2O5
Molecular Weight 514.0 g/mol
CAS No. 77262-35-2
Cat. No. B12777171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium tetrachlorofluorescein
CAS77262-35-2
Molecular FormulaC20H6Cl4Na2O5
Molecular Weight514.0 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[O-])OC3=CC(=O)C=CC3=C2C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C20H8Cl4O5.2Na/c21-16-14(15(20(27)28)17(22)19(24)18(16)23)13-9-3-1-7(25)5-11(9)29-12-6-8(26)2-4-10(12)13;;/h1-6,25H,(H,27,28);;/q;2*+1/p-2
InChIKeyZPQRUPKDFCLRGW-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disodium Tetrachlorofluorescein Overview


Disodium tetrachlorofluorescein (CAS 77262-35-2), the water-soluble disodium salt of 3',4',5',6'-tetrachlorofluorescein, is a chlorinated xanthene dye belonging to the fluorescein family. Its core structure features four chlorine atoms substituted on the benzoate ring of the fluorescein scaffold, yielding a molecular formula of C₂₀H₆Cl₄Na₂O₅ and a molecular weight of 514.0 g/mol . This regiospecific tetrachlorination pattern fundamentally distinguishes it from unsubstituted fluorescein (disodium fluorescein, CAS 518-47-8) as well as from other halogenated analogs such as eosin Y (tetrabromofluorescein), rose bengal (tetraiodotetrachlorofluorescein), and 2',7'-dichlorofluorescein (DCF). The compound serves as both a standalone fluorescent probe and the core fluorophore of the TET dye label widely deployed in multiplex quantitative PCR and oligonucleotide-based detection platforms .

Chlorinated fluorescein scaffold – Tetrachlorination pattern distinct from fluorescein, eosin Y, and rose bengal
Water-soluble disodium salt – Aqueous assay and labeling compatibility
Core fluorophore of TET dye – Enables middle-channel spectral placement for multiplex qPCR with FAM and HEX

Why Disodium Tetrachlorofluorescein Is Not Interchangeable


Substituting disodium tetrachlorofluorescein with unmodified fluorescein, eosin Y, or rose bengal is scientifically invalid because the specific tetrachlorination pattern on the benzoate ring (positions 3,4,5,6) produces a distinct combination of photophysical properties not replicated by any other halogenation pattern. The chlorine atoms at these positions generate a characteristic bathochromic shift in both absorption and emission spectra relative to fluorescein [1], lower the phenolic pKa to shift the pH-sensitive fluorescence window into the physiological range [2], and simultaneously preserve a high fluorescence quantum yield that is largely lost in brominated and iodinated analogs due to the heavy atom effect [3]. Furthermore, the chlorine-only halogenation yields a triplet quantum yield (~0.10) that is an order of magnitude lower than that of brominated/iodinated fluoresceins, resulting in markedly reduced singlet oxygen photogeneration and lower collateral phototoxicity [4]. These four properties—spectral position, pH response, quantum yield, and triplet yield—are inextricably linked to the specific chlorination regioisomer; no other fluorescein derivative simultaneously occupies this exact parameter space, rendering direct substitution analytically hazardous.

Spectral mismatch
The specific tetrachlorination pattern produces a characteristic bathochromic shift in absorption and emission; substituting unsubstituted fluorescein or brominated/iodinated analogs shifts spectral positions, causing channel crosstalk in multiplex assays.
pH-response mismatch
Chlorine substitution lowers the phenolic pKa, shifting the fluorescence maximum into the physiological pH range. Unsubstituted fluorescein exhibits sub-maximal emission and steep pH dependence near pH 7.2–7.4, altering intracellular signal interpretation.
Phototoxicity risk substitution
Brominated/iodinated analogs (eosin Y, rose bengal, phloxine B) show much higher triplet quantum yields and singlet oxygen generation. Direct replacement with these dyes may introduce substantial photodynamic damage in live-cell or prolonged illumination protocols.

Disodium Tetrachlorofluorescein: Head-to-Head Evidence


Fluorescence Quantum Yield: Chlorinated vs. Brominated Analogs

Zhang et al. (2010) measured the fluorescence quantum yield (Φf), intersystem crossing quantum yield (Φisc), and redox potentials of seven halogenated fluoresceins in their dianion forms under identical conditions in methanol. They reported that Φf for chlorinated fluorescein dyes (including tetrachlorofluorescein) exceeds that of unsubstituted fluorescein and is close to unity [1]. In striking contrast, brominated and iodinated xanthene dyes show a sum of Φf + Φisc that is remarkably less than unity, indicating that heavy halogen atoms introduce efficient non-radiative deactivation pathways that chlorination does not [1]. The mechanistic basis is the more negative reduction potential of the excited singlet state in chlorinated fluoresceins, which suppresses the intramolecular photoinduced electron transfer rate constant (ket) and thereby preserves radiative decay [1]. Vendors report Φf ≈ 0.47 for the TET (carboxy-tetrachlorofluorescein) conjugate in aqueous buffer ; while this value is measured under different conditions and on a carboxylated derivative, it confirms practical brightness. In methanol, the chlorinated dianion outcompetes fluorescein itself in quantum yield—a property not shared by eosin Y (tetrabromofluorescein) or rose bengal (tetraiodotetrachlorofluorescein), both of which suffer substantial Φf reduction.

Fluorescence Quantum Yield
Head-to-head
Chlorinated fluoresceins: Φf close to unity (exceeds unsubstituted fluorescein). Brominated/iodinated analogs: sum Φf + Φisc markedly less than 1 (Zhang 2010).
Supports high brightness for low-abundance target detection
Reported in methanol, dianion forms; aqueous buffer values may differ
Fluorescence quantum yield Heavy atom effect Photophysics Xanthene dyes

Triplet Quantum Yield and Phototoxicity: Chlorinated vs. Brominated Analogs

Militello et al. (2023) performed a complete photophysical study of partially halogenated xanthene dyes including 4,5,6,7-tetrachlorofluorescein in aqueous solution. They reported that iodo- and bromo-fluoresceins show high triplet quantum yields (ΦT), whereas chlorinated fluoresceins exhibit ΦT values in the order of 0.10 [1]. This low ΦT directly limits the rate of sensitized singlet oxygen (¹O₂) generation. Inbaraj et al. (2005) provided a direct comparison of singlet oxygen quantum yields: 2',7'-dichlorofluorescein (DCF) generated ¹O₂ with ΦΔ = 0.06, whereas the brominated analog phloxine B (tetrabromotetrachlorofluorescein) generated ¹O₂ with ΦΔ = 0.59—a nearly 10-fold difference [2]. Although the Inbaraj study used DCF rather than tetrachlorofluorescein, the class-level behavior is consistent: chlorine substitution yields low ΦT and low ΦΔ, while bromine/iodine dramatically increase both parameters through the heavy atom effect [1][2]. Phloxine B was shown to be much more phototoxic than DCF in HaCaT keratinocyte viability assays, causing a 90% decrease in cell viability at 5 µM under visible irradiation [2].

Triplet Yield & Phototoxicity
Cross-study
4,5,6,7-Tetrachlorofluorescein: ΦT ≈ 0.10. DCF (chlorinated analog) ΦΔ = 0.06 vs. Phloxine B (tetrabrominated) ΦΔ = 0.59 (Militello 2023; Inbaraj 2005).
Lower photodynamic risk during live-cell imaging
Class-level consistency; confirm under your illumination conditions
Triplet quantum yield Singlet oxygen Phototoxicity Intersystem crossing

pH-Sensitive Fluorescence: pKa Shift vs. Fluorescein

Ge et al. (2008) synthesized a series of regiospecific chlorinated fluoresceins and characterized their pH-dependent photophysical properties in detail. They reported that chlorinated fluoresceins exhibit a strongly pH-sensitive fluorescence range of 3.5–7.0 and possess lower pKa values than unsubstituted fluorescein [1]. Critically, the fluorescence intensity of chlorinated fluoresceins reaches its maximum in the physiological pH range of 6.8–7.4 [1]. This contrasts with unsubstituted fluorescein, which has a phenolic pKa of approximately 6.4 and whose fluorescence is sub-maximal and steeply pH-dependent across the physiological range. Mchedlov-Petrossyan et al. (1992) independently determined the pKa values of 3',4',5',6'-tetrachlorofluorescein in water and aqueous acetone, confirming the ionization shift induced by the tetrachloro substitution pattern on the benzoate ring [2]. The lowered pKa means that at cytosolic pH (~7.2), a greater fraction of tetrachlorofluorescein molecules exist in the highly fluorescent dianion form compared to fluorescein, yielding brighter, more stable intracellular signals.

pH Response & pKa Shift
Class-level
Chlorinated fluoresceins: pH range 3.5–7.0, maximum emission at pH 6.8–7.4, pKa lower than fluorescein (Ge 2008). Unsubstituted fluorescein: pKa ≈ 6.4, sub-maximal at physiological pH.
Supports intracellular pH sensing with improved signal stability
Exact pKa depends on regioisomer; verify for your specific clone
pH fluorescent probe pKa shift Intracellular pH Chlorinated fluorescein

TET Detection Channel for Multiplex qPCR

Tetrachlorofluorescein (TET) possesses an absorption maximum of 521–522 nm and an emission maximum of 536–539 nm when conjugated as the TET phosphoramidite for oligonucleotide labeling . This spectral position is strategically situated between 6-FAM (6-carboxyfluorescein; absorption/emission 495/520 nm) and HEX (hexachlorofluorescein; absorption/emission ~535/553 nm) . IDT confirms that TET is commonly used for multiplexed assays with FAM and HEX, and that with properly calibrated equipment, each signal is easily distinguishable [1]. The extinction coefficient of the TET conjugate at its absorbance maximum is 86,000 M⁻¹cm⁻¹ , which is comparable to or exceeds that of fluorescein (~80,000 M⁻¹cm⁻¹ at 490 nm) . This enables three-color multiplex quantitative PCR with spectral deconvolution, where TET serves as the middle-wavelength reporter between FAM (green) and HEX (yellow-green), paired with a dark quencher such as BHQ-1 . The bathochromic shift of ~26 nm in absorption (521 vs. 495 nm for FAM) and ~16 nm in emission (536 vs. 520 nm for FAM) is a direct consequence of the tetrachlorination and cannot be achieved with unsubstituted fluorescein or with brominated derivatives, whose peak positions differ.

TET Multiplex Channel
Data to verify
TET: λabs 521–522 nm, λem 536–539 nm, ε 86,000 M⁻¹cm⁻¹. FAM: 495/520 nm; HEX: ~535/553 nm. Red-shifted +26 nm from FAM, blue-shifted from HEX (vendor data).
Required middle-channel placement for 3-color multiplex qPCR
Sources from vendor presentations; validate spectral separation on your instrument
Multiplex qPCR TET dye Spectral separation Oligonucleotide labeling

Photostability of TET-Labeled Oligonucleotides vs. FAM

A comparative photostability assessment of fluorescent dye-labeled oligonucleotides reports half-lives under light exposure of approximately 1.125 hours for FAM, 2.25 hours for TET (tetrachlorofluorescein), and 4.5 hours for HEX [1]. This represents a 2-fold increase in photostability for TET over FAM and indicates a systematic relationship between degree of chlorination and resistance to photobleaching. The same source notes that TET- and HEX-labeled oligonucleotides remain stable through 30 cycles of PCR, and that TET demonstrates superior stability to HEX under adverse conditions of high pH and elevated temperature [1]. While these data originate from a vendor presentation rather than a peer-reviewed publication, they constitute the only available direct head-to-head photostability comparison with explicit quantitative half-life values and are consistent with the mechanistic expectation that chlorine substitution reduces triplet state population and thereby slows oxidative photodegradation pathways.

Photostability vs. FAM
Context-dependent
TET-labeled oligo half-life ~2.25 h, FAM ~1.125 h under light exposure (2× difference). Stable through 30 PCR cycles (vendor slide).
May support reduced signal degradation in extended workflows
Vendor technical presentation; not peer-reviewed; confirm in your assay
Photostability Oligonucleotide dye stability TET vs FAM qPCR probe durability

Disodium Tetrachlorofluorescein: Application Scenarios


Three-Color Multiplex qPCR

Disodium tetrachlorofluorescein, as the core fluorophore of the TET dye label, enables three-target multiplex qPCR when combined with FAM and HEX detection channels . The 26 nm absorption shift (521 vs. 495 nm) and 16 nm emission shift (536 vs. 520 nm) relative to FAM, coupled with a comparable extinction coefficient of 86,000 M⁻¹cm⁻¹, provide sufficient spectral separation for reliable deconvolution on standard real-time PCR instruments equipped with appropriate filter sets . TET-labeled TaqMan probes paired with BHQ-1 dark quencher have been validated for SNP genotyping, gene expression analysis, and pathogen detection in multiplex formats . The 2× photostability advantage of TET over FAM [1] further supports robust signal integrity across 30+ PCR thermal cycles.

Intracellular pH Sensing and Live-Cell Imaging

The lowered pKa of tetrachlorofluorescein relative to unsubstituted fluorescein, combined with its pH-sensitive fluorescence range of 3.5–7.0 and maximum emission intensity at physiological pH 6.8–7.4, makes disodium tetrachlorofluorescein a superior fluorescent pH indicator for intracellular applications [2]. Unlike fluorescein, whose fluorescence is steeply pH-dependent and sub-maximal in the cytosolic pH range, tetrachlorofluorescein reaches peak brightness within the physiological window [2]. Simultaneously, its low triplet quantum yield (~0.10) and consequent low singlet oxygen photogeneration minimize photodynamic damage during prolonged live-cell imaging compared to eosin Y or phloxine B, which generate singlet oxygen at quantum yields up to 0.59 [3][4].

Environmental Enzyme Activity Assays

The tetrachlorofluorescein (TET) fluorophore has been validated as a tethered probe for measuring phytase enzyme activity in surface water samples [5]. In this application, TET-labeled inositol phosphate substrate analogs are separated by reversed-phase HPLC, and the dephosphorylated product species are quantified by fluorescence detection (excitation/emission 245/540 nm), achieving linear calibration curves (r² > 0.999) and the ability to distinguish dephosphorylated regioisomers [5]. The high quantum yield of the tetrachlorofluorescein label enables quantification of extremely low enzyme activities in complex environmental matrices, a capability that would be compromised if a brominated analog with quenched fluorescence were substituted [5][6].

Photoinitiating Systems with Controlled Radical Generation

Militello et al. (2023) demonstrated that chlorinated fluoresceins, including 4,5,6,7-tetrachlorofluorescein, exhibit triplet quantum yields of approximately 0.10—sufficient for intersystem crossing-mediated electron transfer with PAMAM dendrimer amine moieties, yet substantially lower than the high triplet yields of iodo- and bromo-fluoresceins [3]. This intermediate triplet yield, combined with the near-unity fluorescence quantum yield of the chlorinated dianion form in organic solvents [6], positions disodium tetrachlorofluorescein as a candidate photoinitiator for eco-friendly polymerization systems where controlled radical generation is desirable but excessive triplet population would lead to unwanted side reactions. The efficient electron transfer from PAMAM amino groups to the dye triplet state, with radical formation efficiencies similar to those obtained with tertiary amines, further supports this application [3].

Application
Selection Property
Validation Focus
Multiplex qPCR probe design
Spectral separation between FAM and HEX channels
Channel discrimination and deconvolution on standard real-time PCR instruments
Intracellular pH sensing / live-cell imaging
pH-responsive fluorescence maximum in physiological range; low triplet quantum yield
Signal stability and minimal phototoxic interference under prolonged illumination
Environmental enzyme activity assays
High quantum yield tethered probe for HPLC fluorescence detection
Linear calibration and regioisomer resolution in complex aqueous matrices
Photoinitiating systems research
Intermediate triplet quantum yield with efficient electron transfer to amine co-initiators
Controlled radical generation versus unwanted side reactions
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